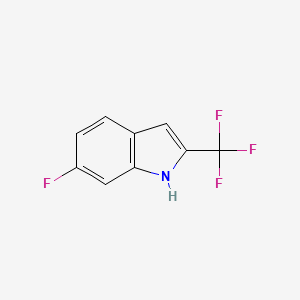

6-Fluoro-2-(trifluoromethyl)-1H-indole

Overview

Description

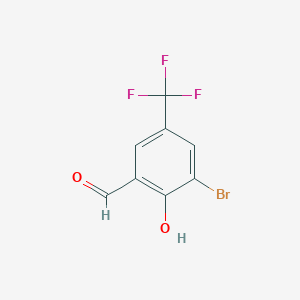

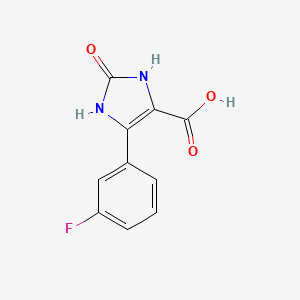

6-Fluoro-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the chemical and physical properties of these molecules, often leading to increased stability, lipophilicity, and potential for bioactivity.

Synthesis Analysis

The synthesis of fluorinated indoles, such as 6-Fluoro-2-(trifluoromethyl)-1H-indole, can be achieved through various methods. One approach for synthesizing trifluoromethylated indoles is reported using a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines, employing a CuCF3 reagent derived from fluoroform, an inexpensive industrial byproduct . This method allows for the precise incorporation of the CF3 group into the indole core. Additionally, the synthesis of related compounds, such as 6-(difluoromethyl)indole, involves the preparation of N-1 BOC protected precursors followed by deprotection via flash vacuum thermolysis .

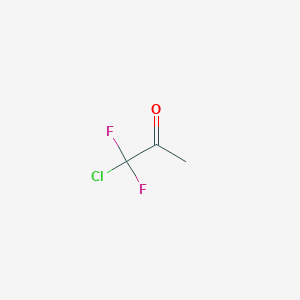

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of fluorine atoms, which can influence the electronic distribution and reactivity of the molecule. For instance, the donor-acceptor interaction between the indole and quinoline moieties in a related compound, 6H-indolo[2,3-b]quinoline, is amplified upon binding with fluoride ions, leading to a significant change in the absorption and emission signals . This interaction is indicative of the potential electronic effects that fluorine atoms can impart on the indole scaffold.

Chemical Reactions Analysis

Fluorinated indoles participate in various chemical reactions, reflecting their reactivity profile. For example, 6-(difluoromethyl)indole undergoes a slow and spontaneous hydrolysis to produce 6-formylindole, with the rate of hydrolysis being significantly accelerated upon deprotonation at N-1 . This reactivity can be utilized to study the activation of indole by enzymes such as tryptophan synthase. Moreover, the lack of enzyme-promoted dehalogenation observed in the turnover of 6-(difluoromethyl)indole by tryptophan synthase suggests that rapid carbon-carbon bond formation prevents the accumulation of an indole anion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-(trifluoromethyl)-1H-indole are influenced by the fluorine atoms. Fluorine's high electronegativity and small size can lead to increased stability and lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. The presence of fluorine can also affect the molecule's acidity, basicity, and hydrogen bonding capacity, which are crucial factors in drug-receptor interactions. The synthesis and evaluation of fluorinated indoles for medical imaging, such as PET tracers targeting specific enzymes, demonstrate the importance of these properties in biological applications .

Scientific Research Applications

Synthesis and Reactivity

- Synthesis and Stability: 6-Fluoro-2-(trifluoromethyl)-1H-indole and its derivatives are synthesized with specific protocols. The stability and reactivity of these compounds, compared to other indole derivatives, have been a subject of research. For instance, the synthesis and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole have been investigated, shedding light on the stability of these compounds (Woolridge & Rokita, 1989).

Medicinal and Biological Significance

- Bioactive Properties: 6-Fluoro-2-(trifluoromethyl)-1H-indole and related fluoroalkylated indoles exhibit various bioactive properties. They have been recognized as promising medicinally and biologically beneficial compounds. Their synthesis often involves advanced methods such as direct fluoroalkylation or transformations of fluoroalkylated building-blocks (Usachev, 2016).

Potential in Drug Analogues

- Trifluoromethylated Drug Analogues: Methods for synthesizing trifluoromethylated indoles, like 6-Fluoro-2-(trifluoromethyl)-1H-indole, are important for the preparation of trifluoromethylated drug analogues. These methods often utilize domino trifluoromethylation/cyclization strategies (Ye et al., 2018).

Catalytic Applications

- Catalytic Fluoroalkylation: The use of catalysts in the fluoroalkylation of indoles, including 6-Fluoro-2-(trifluoromethyl)-1H-indole, is an area of research. For example, palladium-catalyzed regioselective C-H fluoroalkylation of indoles has been described, highlighting the importance of catalyst choice and directing groups (Borah & Shi, 2017).

Synthetic Routes and Applications

- Synthetic Routes: The development of various synthetic routes for 6-Fluoro-2-(trifluoromethyl)-1H-indole and its analogues has been a significant area of study. These routes have implications for creating a wide range of fluoroindoles with potential medicinal and biological applications. Different methods, such as cyclizations and fluoroalkylation, have been explored for their efficacy and selectivity (Sun & Zhou, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCFEMOWYNEXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581747 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(trifluoromethyl)-1H-indole | |

CAS RN |

932014-36-3 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

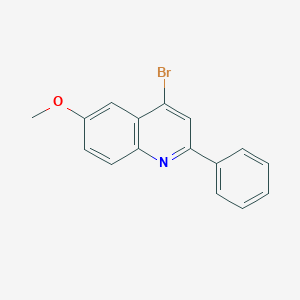

![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)